molecular formula C16H14N2 B1392471 [4-(6-Methylquinolin-2-yl)phenyl]amine CAS No. 1224953-47-2

[4-(6-Methylquinolin-2-yl)phenyl]amine

Cat. No. B1392471
M. Wt: 234.29 g/mol
InChI Key: MZISEHCQTQRFAW-UHFFFAOYSA-N
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Description

“[4-(6-Methylquinolin-2-yl)phenyl]amine”, also known as 2-Methyl-4-(6-quinolinyl)aniline or MQPA, is a chemical compound used in various scientific fields. It has a molecular formula of C16H14N2 and a molecular weight of 234.29 g/mol .


Synthesis Analysis

The synthesis of quinoline derivatives, such as MQPA, has been reported in various studies . For instance, one study reported the synthesis of 2-phenyl-4-alkoxy quinolines by cyclocondensation of 2-(2-trimethylsilyl)ethynyl) aniline with aromatic aldehydes in the presence of sulfuric acid as a catalyst in methanol solvent .


Molecular Structure Analysis

The molecular structure of MQPA consists of a quinoline ring fused with a phenyl ring . The quinoline moiety is a bicyclic compound containing a benzene ring fused with a pyridine ring .


Chemical Reactions Analysis

Quinoline, the core structure of MQPA, participates in both electrophilic and nucleophilic substitution reactions . It forms salts with acids and exhibits reactions similar to benzene and pyridine .


Physical And Chemical Properties Analysis

MQPA has a molecular weight of 234.29 g/mol . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the retrieved papers.

Scientific Research Applications

One of the fields where this compound and its analogs are extensively studied is medicinal chemistry. For instance, 4-Hydroxy-2-quinolones, which are structurally similar to MQPA, have been found to have interesting pharmaceutical and biological activities, making them valuable in drug research and development . They have been used in the synthesis of related four-membered to seven-membered heterocycles, most of them showing unique biological activities .

In terms of the methods of application or experimental procedures, the synthesis of these compounds and their derivatives is a major focus. Various synthetic approaches have been developed, including transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, and ultrasound irradiation reactions .

  • Medicinal Chemistry

    • Application : The compound and its analogs have been used in the synthesis of related four-membered to seven-membered heterocycles, most of them showing unique biological activities .
    • Methods : Various synthetic approaches have been developed, including transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, and ultrasound irradiation reactions .
    • Results : The synthesized compounds have shown promising biological and pharmaceutical activities .
  • Antimicrobial Research

    • Application : Some quinoline derivatives, which are structurally similar to MQPA, have shown potent antimicrobial activity .
    • Methods : These compounds are typically synthesized in the lab and then tested against various types of bacteria and fungi .
    • Results : Among the tested compounds, one particular derivative exhibited potent antimicrobial activity comparable to the standard drug ciprofloxacin .

Future Directions

Quinoline derivatives, including MQPA, have shown substantial biological activities and are utilized in various fields such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc . They form an important class of heterocyclic compounds for new drug development . Therefore, future research could focus on the synthesis and investigation of new structural prototypes of quinoline derivatives with more effective biological activities .

properties

IUPAC Name

4-(6-methylquinolin-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2/c1-11-2-8-16-13(10-11)5-9-15(18-16)12-3-6-14(17)7-4-12/h2-10H,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZISEHCQTQRFAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2)C3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(6-Methylquinolin-2-yl)phenyl]amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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